molecular formula C14H10Br2O3 B1293101 5-Bromo-2-[(3-bromobenzyl)oxy]benzoic acid CAS No. 1039982-37-0

5-Bromo-2-[(3-bromobenzyl)oxy]benzoic acid

Cat. No.: B1293101
CAS No.: 1039982-37-0
M. Wt: 386.03 g/mol
InChI Key: YIUOBGKLGFCDFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-[(3-bromobenzyl)oxy]benzoic acid typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-[(3-bromobenzyl)oxy]benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups.

    Oxidation Reactions: The benzylic position can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to form corresponding alcohols.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-2-[(3-bromobenzyl)oxy]benzoic acid is used in various scientific research applications, including:

    Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.

    Biology: In the study of enzyme interactions and protein modifications.

    Medicine: Potential use in drug discovery and development due to its structural properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-2-[(3-bromobenzyl)oxy]benzoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-[(3-bromobenzyl)oxy]benzoic acid is unique due to the presence of two bromine atoms and the benzyloxy group, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

5-bromo-2-[(3-bromophenyl)methoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Br2O3/c15-10-3-1-2-9(6-10)8-19-13-5-4-11(16)7-12(13)14(17)18/h1-7H,8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIUOBGKLGFCDFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)COC2=C(C=C(C=C2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Br2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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